

Application Notes and Protocols for the Analytical Characterization of Bpin-Bedaquiline

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Compound of Interest

Compound Name: *Bpin-Bedaquiline*

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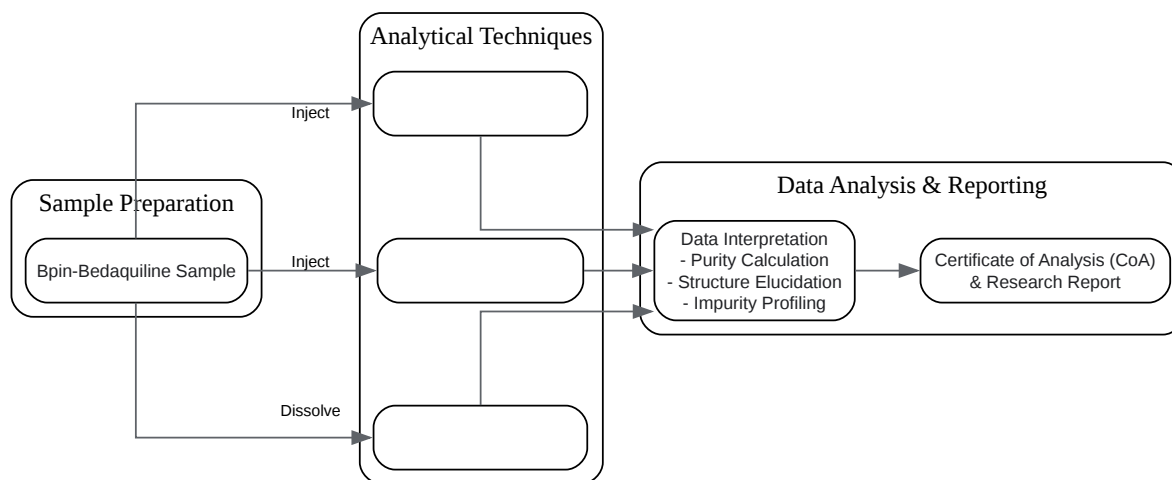
Introduction

Bpin-Bedaquiline is a critical boronic ester precursor in the synthesis of radiolabeled Bedaquiline, a potent diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis.[1][2] The purity and structural integrity of **Bpin-Bedaquiline** are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of **Bpin-Bedaquiline** using state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The methodologies outlined are based on established analytical principles for Bedaquiline and its analogs, providing a robust framework for quality control and research applications.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the complete characterization of **Bpin-Bedaquiline**. This includes chromatographic techniques for separation and quantification, mass spectrometry for molecular weight determination and structural elucidation, and NMR spectroscopy for definitive structure confirmation.



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Caption: Overall analytical workflow for **Bpin-Bedaquiline** characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of **Bpin-Bedaquiline** and quantifying it in the presence of impurities.^{[3][4][5][6][7][8][9][10][11][12][13][14]}

Experimental Protocol: RP-HPLC

Objective: To determine the purity of **Bpin-Bedaquiline** by separating it from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

- HPLC or UPLC system with a UV or PDA detector.

- Recommended Column: C18 column (e.g., Agilent Poroshell 120EC-C18, 150 mm × 4.6 mm, 2.7 µm) or C8 column.[5][15]

2. Reagents and Solutions:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8][12]
- Mobile Phase B: Acetonitrile or Methanol.[8][12]
- Diluent: Acetonitrile/water (50:50, v/v).[6]
- Standard Solution: Prepare a stock solution of **Bpin-Bedaquiline** reference standard in the diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by diluting the stock solution.
- Sample Solution: Accurately weigh and dissolve the **Bpin-Bedaquiline** sample in the diluent to a final concentration of approximately 0.5 mg/mL.[6]

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[3][4][8]
- Injection Volume: 10 µL.[8]
- Column Temperature: Ambient or 30 °C.
- Detection Wavelength: 224 nm or 242 nm.[3][4][8]
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
25.0	5	95
30.0	5	95
30.1	95	5
35.0	95	5

4. Data Analysis:

- Identify the peak corresponding to **Bpin-Bedaquiline** based on the retention time of the reference standard.
- Calculate the purity of the sample using the area normalization method:
 - % Purity = (Area of **Bpin-Bedaquiline** Peak / Total Area of all Peaks) x 100

Quantitative Data Summary (Representative for Diarylquinolines)

The following table summarizes typical validation parameters for HPLC methods developed for Bedaquiline, which would be targeted for a validated **Bpin-Bedaquiline** method.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[16\]](#)

Parameter	Typical Value	Reference
Linearity Range	0.20 - 180 µg/mL	[4] [5] [8]
Correlation Coefficient (r ²)	> 0.999	[8] [9]
Limit of Detection (LOD)	0.039 - 3 µg/mL	[8] [10] [16]
Limit of Quantification (LOQ)	0.12 - 12 µg/mL	[8] [10] [16]
Accuracy (% Recovery)	91.64 - 105.89%	[4] [5]
Precision (% RSD)	< 2%	[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of impurities present in the **Bpin-Bedaquiline** sample.[\[3\]](#)[\[5\]](#)[\[7\]](#)

Experimental Protocol: LC-MS

Objective: To identify the molecular weights of **Bpin-Bedaquiline** and any co-eluting impurities.

1. Instrumentation:

- UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.[\[7\]](#)

2. Chromatographic Conditions:

- The HPLC/UPLC conditions can be similar to those described in the purity analysis section to allow for direct comparison of chromatograms. A C8 column may also be suitable.[\[15\]](#)

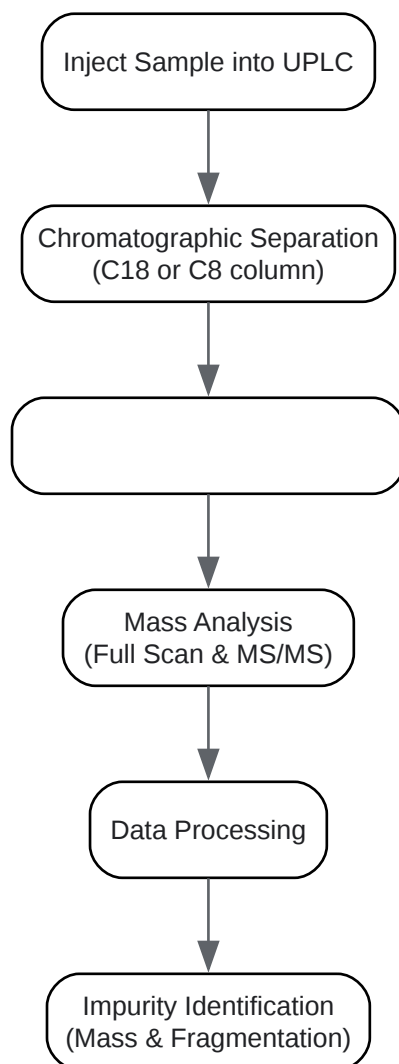
3. Mass Spectrometry Parameters:

- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 - 4.5 kV.[\[17\]](#)
- Mass Range: m/z 100 - 1000.
- Data Acquisition: Full scan mode for parent ions and tandem MS (MS/MS) for fragmentation analysis of significant impurities.

4. Data Analysis:

- Extract the mass spectrum for the main peak and confirm the molecular weight of **Bpin-Bedaquiline**.
- For each impurity peak, determine the accurate mass and propose a molecular formula.

- Perform MS/MS fragmentation analysis to aid in the structural elucidation of unknown impurities. The presence of bromine isotopes (^{79}Br and ^{81}Br in a ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing molecules.[15]



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Caption: Workflow for LC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive technique for the structural elucidation and confirmation of **Bpin-Bedaquiline**. [3][15][17][18][19][20][21]

Experimental Protocol: NMR

Objective: To confirm the chemical structure of **Bpin-Bedaquiline**.

1. Instrumentation:

- NMR Spectrometer (e.g., Bruker 400 or 500 MHz).[\[17\]](#)[\[18\]](#)

2. Sample Preparation:

- Dissolve approximately 5-10 mg of the **Bpin-Bedaquiline** sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

3. NMR Experiments:

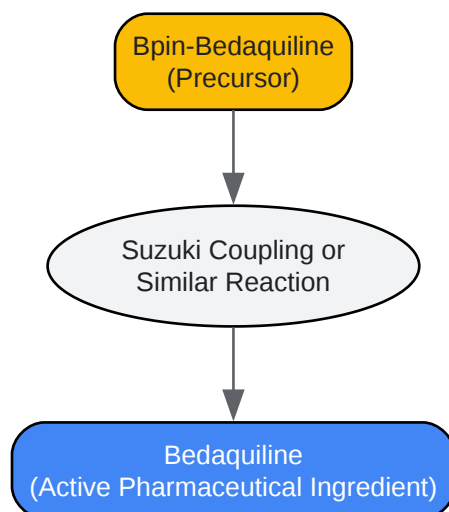
- ¹H NMR: Provides information on the number, environment, and coupling of protons.
- ¹³C NMR: Provides information on the carbon framework of the molecule.
- 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.

4. Data Analysis:

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to specific functional groups and positions in the molecule.
- Assign the carbon signals in the ¹³C NMR spectrum.
- Use 2D NMR data to confirm the assignments and the overall structure of **Bpin-Bedaquiline**.

Logical Relationship: Bpin-Bedaquiline to Bedaquiline

The characterization of **Bpin-Bedaquiline** is crucial as it is a direct precursor to Bedaquiline. The following diagram illustrates this synthetic relationship.



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Caption: Synthetic relationship between **Bpin-Bedaquiline** and Bedaquiline.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of **Bpin-Bedaquiline**. The combination of HPLC for purity assessment, LC-MS for impurity identification, and NMR for structural confirmation ensures the quality and integrity of this key precursor. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of **Bpin-Bedaquiline** for its intended use in the synthesis of Bedaquiline. All methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[8][9]

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